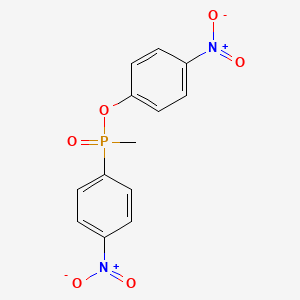

4-Nitrophenyl methyl(4-nitrophenyl)phosphinate

Descripción

4-Nitrophenyl methyl(4-nitrophenyl)phosphinate is a phosphinate ester characterized by a central phosphorus atom bonded to a methyl group, a 4-nitrophenyl group, and two oxygen atoms (one forming a P=O bond and the other an ester linkage). Its molecular formula is C₁₃H₁₁NO₅P, with an average molecular weight of 300.20 g/mol (exact mass: 300.0294) . The 4-nitrophenyl substituent confers strong electron-withdrawing properties, enhancing the compound’s reactivity in hydrolysis and enzymatic assays. This compound is structurally analogous to organophosphorus nerve agents but is often utilized as a simulant or substrate in biochemical studies due to its lower toxicity .

Propiedades

Número CAS |

80751-41-3 |

|---|---|

Fórmula molecular |

C13H11N2O6P |

Peso molecular |

322.21 g/mol |

Nombre IUPAC |

1-[methyl-(4-nitrophenyl)phosphoryl]oxy-4-nitrobenzene |

InChI |

InChI=1S/C13H11N2O6P/c1-22(20,13-8-4-11(5-9-13)15(18)19)21-12-6-2-10(3-7-12)14(16)17/h2-9H,1H3 |

Clave InChI |

FOSFAUMXZKVQMV-UHFFFAOYSA-N |

SMILES canónico |

CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis of 4-nitrophenyl methyl(4-nitrophenyl)phosphinate typically involves the esterification of a suitable phosphinic acid or phosphinate precursor with 4-nitrophenol or its derivatives. The presence of the nitro group on the phenyl ring enhances reactivity and facilitates subsequent functionalization.

Specific Synthetic Routes

Esterification of Methylphenylphosphinic Acid with 4-Nitrophenol

- Step 1: Preparation of methylphenylphosphinic acid or its reactive derivative.

- Step 2: Activation of the phosphinic acid (e.g., using chlorinating agents to form phosphinyl chlorides).

- Step 3: Nucleophilic substitution by 4-nitrophenol under controlled conditions (often in the presence of a base) to form the phosphinate ester linkage.

- Step 4: Purification by recrystallization or chromatography to obtain the target compound with high purity.

This method is supported by analogous phosphinate ester syntheses and is consistent with the preparation of related compounds in the literature.

Use of Phosphoryl Chloride Intermediates

- The phosphinic acid precursor is converted to a phosphoryl chloride intermediate.

- The intermediate reacts with 4-nitrophenol in anhydrous conditions, often in solvents like dichloromethane or tetrahydrofuran.

- The reaction is typically catalyzed by bases such as triethylamine to scavenge HCl formed during esterification.

- The product is isolated by aqueous workup and purified.

This approach is common in the synthesis of phosphinate esters and is adaptable for 4-nitrophenyl methyl(4-nitrophenyl)phosphinate.

Alternative Methods: Nucleophilic Substitution on Activated Phosphorus Centers

- Some methods involve nucleophilic attack on activated phosphorus centers bearing good leaving groups.

- For example, phosphinate intermediates with leaving groups such as barium salts or sodium salts can be reacted with 4-nitrophenol under controlled temperature and solvent conditions.

- A patent describes preparation of 4-nitrophenyl phosphate derivatives via barium salt intermediates, which could be adapted for phosphinate analogs.

Reaction Conditions and Optimization

Analytical and Purification Techniques

- Filtration and Removal of Precipitates: During synthesis, precipitates such as barium salts or solids are filtered off to isolate the product solution.

- Vacuum Freeze Drying: Used to obtain white powdery finished products with high purity suitable for biochemical applications.

- Chromatographic Purification: Silica gel chromatography or preparative HPLC may be employed for further purification.

- NMR and Mass Spectrometry: Confirm structure and purity; ^31P NMR is particularly useful for phosphinate compounds.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

4-Nitrophenyl methyl(4-nitrophenyl)phosphinate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl methyl(4-nitrophenyl)phosphinate involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with biological molecules . These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, making the compound useful in various therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Phosphinate Esters

4-Nitrophenyl Diphenylphosphinate

- Molecular Formula: C₁₈H₁₄NO₄P

- Molecular Weight : 339.287 g/mol

- Key Features : Contains two phenyl groups instead of a methyl and 4-nitrophenyl group. The bulkier phenyl substituents reduce hydrolysis rates compared to smaller alkyl/aryl groups. Used in studies of phosphinate ester reactivity .

4-Nitrophenyl 4-Methoxyphenyl(Methyl)Phosphinate

- Key Features : Incorporates a methoxy group on one phenyl ring, which is electron-donating. This contrasts with the electron-withdrawing nitro group, leading to slower hydrolysis kinetics .

4-Nitrophenyl Bis(Chloromethyl)Phosphinate

Phosphate Esters

4-Nitrophenyl Diphenyl Phosphate

- Molecular Formula: C₁₈H₁₄NO₆P

- Molecular Weight : 371.285 g/mol

- Key Features : A phosphate ester with two phenyl groups. The additional oxygen atom (compared to phosphinates) increases polarity and hydrolysis rates. Widely used as a substrate for phosphatases and phosphodiesterases .

(4-Nitrophenyl) Phenyl Phosphate

- Molecular Formula: C₁₂H₁₀NO₆P

- Molecular Weight : 295.18 g/mol

- Key Features: Releases 4-nitrophenol (detectable at 405 nm) upon enzymatic cleavage. Its simpler structure makes it a standard in colorimetric assays for alkaline phosphatase activity .

Phosphonate Esters

4-Nitrophenyl Isopropyl Methylphosphonate (NIMP)

- Key Features : Simulates sarin gas due to its isopropyl-methyl-phosphonate backbone. Used in toxicological studies to develop antidotes without handling lethal agents .

4-Nitrophenyl Ethyl Methylphosphonate (NEMP)

Boronic Acid Derivatives

4-Nitrophenyl Boronic Acid

- Key Features: Converts to 4-nitrophenol in the presence of H₂O₂, with reaction rates pH-dependent (optimal at pH ~11). Used in oxidative stress assays .

4-Nitrophenyl Boronic Acid Pinacol Ester

- Key Features: Slower hydrolysis than the boronic acid due to ester protection. Demonstrates controlled release of 4-nitrophenol in diagnostic applications .

Enzymatic Hydrolysis

- SAMHD1 Substrates: Bis(4-nitrophenyl) phosphate (b4NPP) and 4-nitrophenyl phosphate (4NPP) are hydrolyzed by SAMHD1, producing 4-nitrophenol. b4NPP’s dual nitro groups enhance spectrophotometric sensitivity .

- Alkaline Phosphatase Assays : (4-Nitrophenyl) phenyl phosphate is a benchmark substrate, with hydrolysis rates 2–3× faster than phosphinate analogs due to the phosphate group’s higher electrophilicity .

Toxicity and Simulant Studies

- NIMP and NEMP : These phosphonates mimic nerve agents but with reduced toxicity (LD₅₀ > 500 mg/kg in rodents). Critical for safe antidote development .

- Chlorinated Phosphinates : Derivatives like 4-nitrophenyl bis(chloromethyl)phosphinate exhibit higher acute toxicity, linked to reactive chloromethyl groups .

Stability and Reactivity

- pH Dependence : Phosphinate and boronic acid esters show accelerated hydrolysis under basic conditions (pH > 10), while phosphonates require enzymatic or strong nucleophilic agents .

- Electron Effects : Electron-withdrawing groups (e.g., nitro) increase hydrolysis rates, whereas electron-donating groups (e.g., methoxy) stabilize the ester bond .

Comparative Data Table

Actividad Biológica

4-Nitrophenyl methyl(4-nitrophenyl)phosphinate is a phosphorus-containing compound with significant implications in biological research, particularly in enzyme inhibition and neurotoxicity studies. Its structure features two 4-nitrophenyl groups attached to a methylphosphinate moiety, which enhances its reactivity and biological activity compared to other phosphonates.

The molecular formula of 4-Nitrophenyl methyl(4-nitrophenyl)phosphinate is CHNOP. It is classified under phosphonates, which are known for their ability to undergo nucleophilic substitution reactions. The hydrolysis of this compound can yield toxic by-products such as dimethyl phosphate and 4-nitrophenol, raising concerns about its environmental and biological safety .

Enzyme Inhibition

Research indicates that 4-Nitrophenyl methyl(4-nitrophenyl)phosphinate may interact with key enzymes such as acetylcholinesterase (AChE), leading to significant inhibition. This interaction is crucial for understanding its potential neurotoxic effects, as AChE plays a vital role in neurotransmitter regulation. Inhibition of AChE can result in the accumulation of acetylcholine, causing overstimulation of the nervous system .

Toxicity Studies

A study conducted on male and female rats assessed the acute oral toxicity of 4-Nitrophenyl methyl(4-nitrophenyl)phosphinate. The median lethal dose (LD50) was determined to be 34.0 mg/kg for males and 12.5 mg/kg for females, indicating high toxicity levels . Clinical observations during the study revealed symptoms such as tremors, inactivity, and respiratory distress, which were dose-dependent.

| Gender | LD50 (mg/kg) | Confidence Interval (mg/kg) |

|---|---|---|

| Male | 34.0 | 24.1 - 48.0 |

| Female | 12.5 | 7.2 - 21.6 |

This data underscores the potential risks associated with exposure to this compound, necessitating careful handling and further research into its safety profile.

The mechanism by which 4-Nitrophenyl methyl(4-nitrophenyl)phosphinate exerts its biological effects involves its interaction with specific molecular targets, particularly enzymes involved in neurotransmission. The presence of nitrophenyl groups enhances its electrophilicity, facilitating nucleophilic attack by enzyme active sites, leading to inhibition .

Case Studies

Several case studies have explored the implications of phosphonates like 4-Nitrophenyl methyl(4-nitrophenyl)phosphinate in various contexts:

- Neurotoxicity Assessment : Research has demonstrated that phosphonates can mimic organophosphate nerve agents, leading to similar neurotoxic effects in experimental models .

- Antiviral Potential : Investigations into structurally related compounds have revealed potential antiviral activities against various viruses, suggesting that similar mechanisms may be explored for 4-Nitrophenyl methyl(4-nitrophenyl)phosphinate .

- Environmental Impact : Studies have shown that hydrolysis products from compounds like 4-Nitrophenyl methyl(4-nitrophenyl)phosphinate can pose ecological risks due to their toxicity and persistence in the environment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-nitrophenyl methyl(4-nitrophenyl)phosphinate, and how are intermediates characterized?

- Methodology : Synthesis typically involves phosphorylation of 4-nitrophenol derivatives. For example, analogous compounds like nitrophenylphosphoric acid are synthesized via a two-step process: (1) reaction of 4-nitrophenol with phosphorus pentoxide to form a phosphorochloridate intermediate, and (2) further reaction with methylating agents (e.g., methyl halides) .

- Characterization : Key techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) Spectroscopy to confirm functional groups (e.g., P=O stretches at ~1250 cm⁻¹), and Mass Spectrometry (LC-MS/GC-MS) for purity assessment .

Q. How is 4-nitrophenyl methyl(4-nitrophenyl)phosphinate used in enzymatic assays?

- Application : This compound may serve as a phosphatase substrate, analogous to 4-nitrophenyl phosphate (pNPP), which releases 4-nitrophenol (detected at 405 nm) upon enzymatic hydrolysis. For alkaline phosphatase assays, optimal pH ranges (e.g., pH 9–10) and buffer systems (e.g., Tris-HCl) are critical .

- Protocol : Pre-incubate enzyme with substrate at 37°C, terminate reactions with NaOH, and quantify absorbance. Validate using negative controls (e.g., heat-inactivated enzyme) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of 4-nitrophenyl methyl(4-nitrophenyl)phosphinate?

- Method : Apply statistical DoE to minimize trial runs. For example, a factorial design can evaluate variables like temperature (80–120°C), reaction time (4–12 h), and molar ratios of reagents. Response surfaces identify optimal conditions for yield and purity .

- Case Study : In analogous reactions, DoE reduced optimization time by 40% compared to trial-and-error methods. Key parameters included solvent polarity (e.g., chlorobenzene for high-temperature reactions) and catalyst loading .

Q. How to resolve contradictions in kinetic data during enzymatic assays using this compound?

- Troubleshooting :

- Substrate Stability : Verify substrate integrity via HPLC; degradation products (e.g., free 4-nitrophenol) can skew results .

- Enzyme Inhibition : Test for competitive inhibition by varying substrate concentrations (Lineweaver-Burk plots). If increases with inhibitor presence, adjust assay conditions (e.g., lower substrate concentration) .

- Buffer Interference : Phosphate buffers may inhibit phosphatases. Use alternative buffers (e.g., diethanolamine) and validate with standard curves .

Q. What computational methods predict the reactivity of 4-nitrophenyl methyl(4-nitrophenyl)phosphinate in novel reactions?

- Approach : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path searching algorithms to model mechanisms. For example, ICReDD’s workflow integrates computational predictions with experimental validation, reducing development cycles by 50% .

- Validation : Compare computed activation energies () with experimental kinetic data. Discrepancies >10% suggest unaccounted intermediates or solvent effects .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of phosphoryl intermediates .

- Assays : Use fresh substrate solutions to prevent autohydrolysis; store at –20°C in desiccated form .

- Data Analysis : Employ nonlinear regression (e.g., Michaelis-Menten models) for kinetic studies rather than linear approximations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.